N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
Description
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole moiety fused to a thiophene ring, coupled with a methylsulfonyl-substituted pyrrolidine carboxamide group. This structure combines aromatic heterocycles with a sulfonamide-functionalized pyrrolidine, a design often associated with biological activity in medicinal chemistry.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c1-26(22,23)20-9-4-6-13(20)15(21)19-16-11(8-10-24-16)17-18-12-5-2-3-7-14(12)25-17/h2-3,5,7-8,10,13H,4,6,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVPYGDRHCNHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Thiophene Ring Construction: The thiophene ring can be synthesized via the Fiesselmann thiophene synthesis, which involves the reaction of α-haloketones with thiourea.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through the reaction of an appropriate amine with a suitable dihalide.
Final Coupling: The final step involves coupling the benzo[d]thiazole-thiophene intermediate with the pyrrolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and pyrrolidine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or receptors involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or proteases by binding to their active sites, thereby blocking their function and affecting cellular processes like proliferation, apoptosis, or signal transduction .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Biochemical Insights
Anti-inflammatory and Analgesic Activity
- Compound 43 : Exhibits anti-inflammatory and analgesic effects comparable to indomethacin and celecoxib but with a higher ulcerogenic index. Molecular docking studies suggest strong interactions with COX-2, though the 4-nitrophenylsulfonyl group may contribute to gastrointestinal toxicity .
- Indole Derivatives (44–46) : These compounds demonstrate selective COX-2 binding and potent in vivo anti-inflammatory activity. The methylsulfonyl group enhances selectivity, while the 4-chlorobenzyl substituent improves metabolic stability .
- Target Compound : The methylsulfonyl-pyrrolidine carboxamide group may offer improved selectivity and reduced ulcerogenicity compared to the nitro-substituted analog (43). However, the thiophene-benzo[d]thiazole core could alter binding kinetics relative to indole-based compounds.
Antitumor Activity
- Furo[3,2-b]indole Derivatives (47) : Exhibit strong antitumor activity, likely due to hydrogen-bonding interactions from hydroxyl groups .
- Benzothiazole-Indole Hybrids (48) : Show efficacy against breast, lung, and colon cancer cells via mechanisms involving apoptosis and cell-cycle arrest .
- Target Compound : The benzo[d]thiazole-thiophene scaffold may mimic these effects, but the absence of hydroxyl or chlorobenzyl groups (as in 44–46) could reduce potency.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of benzo[d]thiazole derivatives with thiophene and pyrrolidine moieties. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound. The typical yield ranges from 30% to 40%, depending on the specific synthetic route employed .
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzo[d]thiazole moiety exhibit notable anticancer properties. For instance, derivatives of benzo[d]thiazole have shown significant cytotoxic effects against various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest at specific phases, primarily through modulation of key signaling pathways such as IL-6 and TNF-α .
Table 1: Cytotoxicity of Benzo[d]thiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.5 | Apoptosis induction |
| 4i | A549 | 2.0 | Cell cycle arrest |
| Compound X | H1299 | 1.8 | Inhibition of IL-6 production |
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Studies have indicated that thiazole-containing compounds can inhibit the growth of various bacterial strains, suggesting a possible application in treating infections caused by resistant bacteria . The structure-activity relationship indicates that modifications at specific positions on the thiazole ring can enhance antibacterial efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of electron-donating groups, such as methyl or methoxy groups, significantly enhances the biological activity of thiazole derivatives. For instance, compounds with a methylsulfonyl group at position one of the pyrrolidine ring exhibit improved potency against cancer cell lines compared to their unsubstituted counterparts .
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis (Note: Replace with actual image link if available)
Case Study 1: Anticancer Efficacy in Vivo
A recent in vivo study investigated the anticancer effects of this compound using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in healthy tissues. This suggests a favorable therapeutic index for further development .
Case Study 2: Mechanistic Insights into Antimicrobial Action
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it disrupts bacterial cell membrane integrity, leading to cell lysis. This mechanism highlights its potential as a lead compound for developing new antibiotics .
Q & A
Q. What synthetic routes are recommended for preparing N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide?
The compound is synthesized via multi-step reactions involving:
- Step 1 : Formation of the benzo[d]thiazole-thiophene core through nucleophilic substitution or cyclization reactions.
- Step 2 : Introduction of the pyrrolidine-2-carboxamide moiety via amide coupling (e.g., EDC/HOBt-mediated).
- Step 3 : Sulfonylation of the pyrrolidine nitrogen using methylsulfonyl chloride in the presence of a base like triethylamine .
Key solvents include acetonitrile for cyclization and DMF for sulfonylation. Purity is confirmed via HPLC (>98%) and structural validation via (δ 7.8–8.2 ppm for aromatic protons, δ 3.2–3.5 ppm for sulfonyl groups) .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., δ 2.8–3.6 ppm for pyrrolidine protons, δ 160–165 ppm for carbonyl carbons) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 458.12 [M+H]) .
Q. How can researchers optimize purification for this compound?
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) for intermediate purification.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 180–185°C) .
- HPLC Prep-Scale : Reverse-phase columns for final purification to achieve >99% purity .
Advanced Research Questions
Q. How do structural modifications impact biological activity in derivatives of this compound?
Derivatives with substituents on the benzene ring (e.g., trifluoromethyl, methoxy) or thiophene moiety show enhanced binding affinity to targets like anthrax lethal factor (LF). For example:
Q. How can contradictory data in biological assays be resolved?
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives.
- Counter-Screening : Test against related enzymes (e.g., matrix metalloproteinases) to confirm selectivity .
- Crystallography : Resolve binding modes via X-ray structures (e.g., PDB 4K7X) to identify key interactions .
Q. What computational methods support SAR studies for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in LF’s active site .
- QSAR Models : Use Hammett constants or π-electron density to correlate substituent effects with activity .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. How can cytotoxicity be evaluated during preclinical development?
Q. What strategies mitigate scale-up challenges in synthesis?
- Catalyst Optimization : Replace Pd(OAc) with cheaper Ni catalysts for Suzuki couplings .
- Solvent Recycling : Recover DMF via distillation to reduce costs and environmental impact .
Methodological Notes
- Data Contradictions : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve signal overlap .
- Reaction Monitoring : Use TLC (silica GF254) with UV visualization for real-time tracking of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
